molecular formula C11H19F3N2O2 B1407266 3-(Boc-amino)-3-trifluoromethylpiperidine CAS No. 1419101-52-2

3-(Boc-amino)-3-trifluoromethylpiperidine

Cat. No.: B1407266
CAS No.: 1419101-52-2
M. Wt: 268.28 g/mol
InChI Key: QIHFXCPQJVUENH-UHFFFAOYSA-N
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Description

3-(Boc-amino)-3-trifluoromethylpiperidine is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethyl group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the trifluoromethyl group imparts unique chemical properties to the molecule, such as increased lipophilicity and metabolic stability.

Scientific Research Applications

3-(Boc-amino)-3-trifluoromethylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Safety and Hazards

The safety data sheet for 3-(BOC-amino)-1-propanol, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Future research directions could involve the development of more efficient and sustainable methods for Boc deprotection. For example, a recent study describes an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Biochemical Analysis

Biochemical Properties

3-(Boc-amino)-3-trifluoromethylpiperidine plays a significant role in biochemical reactions, particularly in the protection and deprotection of amino groups during peptide synthesis. The Boc group is a common protecting group for amines, providing stability under basic conditions and allowing for selective deprotection under acidic conditions . This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which facilitate the cleavage of the Boc group to reveal the free amino group. Additionally, this compound may interact with other biomolecules through hydrogen bonding and hydrophobic interactions, influencing the overall reaction kinetics and product yield.

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis and modification. In various cell types, the compound can influence cell function by modulating the availability of free amino groups for protein synthesis. This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound in the cellular environment may affect the synthesis of signaling peptides and proteins, thereby altering downstream signaling cascades and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. The Boc group provides steric hindrance and electronic effects that protect the amino group from unwanted reactions. Upon exposure to acidic conditions, the Boc group is cleaved, releasing the free amino group, which can then participate in further biochemical reactions. This mechanism is crucial for the selective protection and deprotection of amino groups in peptide synthesis . Additionally, the trifluoromethyl group can influence the compound’s reactivity and interaction with other molecules through its electron-withdrawing properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is generally stable under basic conditions but can undergo degradation under acidic conditions, leading to the release of the free amino group. Over time, prolonged exposure to acidic or basic environments may result in partial or complete degradation of the compound, affecting its efficacy in biochemical reactions . Long-term studies in vitro and in vivo have shown that the compound’s stability can influence its impact on cellular function and overall reaction outcomes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can effectively participate in biochemical reactions without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical outcome without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and modification. The compound interacts with enzymes such as peptidases and proteases, which facilitate the cleavage of the Boc group and the subsequent incorporation of the free amino group into peptides and proteins . Additionally, the trifluoromethyl group can influence the compound’s metabolic stability and reactivity, affecting the overall metabolic flux and levels of metabolites in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within the cellular environment . Once inside the cell, the compound may localize to specific compartments or organelles, where it can participate in biochemical reactions. The Boc group and trifluoromethyl group can influence the compound’s solubility and interaction with cellular membranes, affecting its overall distribution and localization.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the Boc group may influence the compound’s localization to the endoplasmic reticulum or Golgi apparatus, where peptide synthesis and modification occur. Additionally, the trifluoromethyl group can affect the compound’s interaction with cellular membranes and other subcellular structures, influencing its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-3-trifluoromethylpiperidine typically involves the protection of the amino group on the piperidine ring with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-3-trifluoromethylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-3-methylpiperidine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-(Boc-amino)-3-ethylpiperidine: Contains an ethyl group instead of a trifluoromethyl group.

    3-(Boc-amino)-3-phenylpiperidine: Features a phenyl group instead of a trifluoromethyl group.

Uniqueness

3-(Boc-amino)-3-trifluoromethylpiperidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in drug discovery and development compared to its analogs .

Properties

IUPAC Name

tert-butyl N-[3-(trifluoromethyl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-9(2,3)18-8(17)16-10(11(12,13)14)5-4-6-15-7-10/h15H,4-7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHFXCPQJVUENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCNC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401138131
Record name Carbamic acid, N-[3-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-52-2
Record name Carbamic acid, N-[3-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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